Product packaging for 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole(Cat. No.:)

6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1369271
M. Wt: 173.17 g/mol
InChI Key: VOTSCPRWHWDAKG-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 130598-93-5) is a heterocyclic organic compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol. Its structure features a fused imidazo[1,2-b]pyrazole core substituted with a furan ring, making it a valuable scaffold in medicinal chemistry and drug discovery . The compound is classified as a pyrazole derivative, a class known for exhibiting a wide spectrum of biological activities . As such, it serves as a key synthetic intermediate or building block for the development of novel pharmacologically active agents. Research into analogous pyrazole compounds has indicated potential for anti-inflammatory and anticancer applications, often through mechanisms involving the inhibition of specific enzymes or modulation of signaling pathways . This product is supplied for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B1369271 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(furan-2-yl)-5H-imidazo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-2-8(13-5-1)7-6-9-10-3-4-12(9)11-7/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTSCPRWHWDAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=NC=CN3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Furan 2 Yl 1h Imidazo 1,2 B Pyrazole and Its Derivatives

General Strategies for the Synthesis of Imidazo[1,2-b]pyrazole Core Structures

The construction of the fundamental imidazo[1,2-b]pyrazole framework can be achieved through several synthetic routes, primarily involving cyclization and multicomponent reactions. These methods provide access to a wide array of derivatives by varying the starting materials.

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like imidazo[1,2-b]pyrazoles. A common approach involves the condensation of a 3-aminopyrazole (B16455) with a suitable bifunctional partner, leading to the formation of the imidazole (B134444) ring fused to the pyrazole (B372694) core.

One established method is the reaction between an aminopyrazole and an α-haloketone. In this process, the amino group of the pyrazole acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halogen. The initial alkylation occurs at the most nucleophilic ring nitrogen of the aminopyrazole, followed by an intramolecular condensation to form the fused imidazole ring. nih.gov

Another strategy involves the acid-catalyzed cyclization of appropriately substituted aminopyrazoles. For instance, a 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide derivative can undergo intramolecular cyclization in the presence of concentrated sulfuric acid to yield a 2,3-dihydro-1H-imidazo[1,2-b]pyrazole structure. nih.gov More advanced cyclization techniques for related fused systems have utilized metal catalysis, such as palladium-catalyzed intramolecular C-H amination or copper-catalyzed oxidative cyclization, which can offer alternative pathways to the desired scaffold. researchgate.net

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry for rapidly building molecular complexity from simple starting materials in a single step. mdpi.comdoaj.org For the synthesis of the imidazo[1,2-b]pyrazole framework, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is the most prominent and facile approach. researchgate.net

This one-pot operation efficiently combines a 3-aminopyrazole, an aldehyde, and an isocyanide to construct the highly functionalized imidazo[1,2-b]pyrazole core. researchgate.net The reaction is typically catalyzed by a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA) or perchloric acid (HClO4), and can be performed at room temperature or with heating. nih.govbeilstein-journals.org The GBB-3CR is highly valued for its operational simplicity and its ability to generate large libraries of diverse imidazo[1,2-b]pyrazole derivatives by varying the three input components. nih.govbeilstein-journals.org A sequential one-pot, two-step protocol has been developed that involves the initial in situ formation of the aminopyrazole, followed by the GBB-3CR, further enhancing the efficiency of this methodology. nih.govbeilstein-journals.org

Table 1: Examples of Groebke–Blackburn–Bienaymé (GBB) Reaction for Imidazo[1,2-b]pyrazole Synthesis nih.gov
Aminopyrazole ComponentAldehyde ComponentIsocyanide ComponentCatalystYield (%)
5-Aminopyrazole-4-carbonitrileBenzaldehydetert-Butyl isocyanideTFA83%
5-Aminopyrazole-4-carbonitrile4-Chlorobenzaldehydetert-Butyl isocyanideTFA75%
5-Aminopyrazole-4-carbonitrileFurfural (B47365)tert-Butyl isocyanideTFA68%
5-Aminopyrazole-4-carbonitrileBenzaldehydeCyclohexyl isocyanideTFA79%
Ethyl 5-aminopyrazole-4-carboxylateBenzaldehydetert-Butyl isocyanideSc(OTf)₃78%

Targeted Synthesis of 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole and its Functionalized Analogs

The synthesis of the specific target molecule, this compound, and its derivatives requires careful control over regiochemistry and the strategic introduction of the furan (B31954) moiety and other functional groups.

Regioselectivity is a critical consideration in the synthesis of substituted imidazo[1,2-b]pyrazoles. The GBB-3CR, when using functionalized aminopyrazoles, can potentially lead to the formation of two different regioisomers. beilstein-journals.org The outcome is determined by which of the two pyrazole ring nitrogens participates in the initial condensation and subsequent cyclization.

The substitution pattern of the final product is dictated by the starting materials. The regioselectivity often begins with the synthesis of the pyrazole precursor itself. For example, the condensation of a non-symmetrical 1,3-diketone with a substituted hydrazine (B178648) can yield two regioisomeric pyrazoles. conicet.gov.ar Research has shown that the choice of solvent can significantly influence this selectivity; the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically improve the regioselectivity of pyrazole formation compared to traditional solvents like ethanol (B145695). conicet.gov.ar By carefully controlling the synthesis of the 3-aminopyrazole precursor, one can ensure the desired orientation for the subsequent fusion of the imidazole ring, leading to the correct substitution pattern on the imidazo[1,2-b]pyrazole core.

The most direct and efficient method for introducing the furan-2-yl group at the 6-position of the imidazo[1,2-b]pyrazole scaffold is through the GBB-3CR, utilizing furan-2-carbaldehyde (furfural) as the aldehyde component. nih.gov In this reaction, furfural condenses with a 3-aminopyrazole and an isocyanide to directly assemble the target molecule, this compound, in a single step.

Alternative, multi-step strategies can also be employed. One such approach involves the Vilsmeier-Haack reaction. For instance, a hydrazone derived from a furan-containing ketone can undergo formylation followed by cyclization to generate a pyrazole ring already bearing the furan substituent at the desired position. nih.gov This furan-substituted pyrazole can then serve as a precursor for further synthetic transformations to build the fused imidazole ring. Another method involves the 1,3-dipolar cycloaddition of nitrile imines with a furan-containing dipolarophile, such as 4-(furan-2-yl)but-3-en-2-one, to produce furan-tethered pyrazolines that can be subsequently aromatized. researchgate.net

Table 2: Strategies for Introducing the Furan-2-yl Moiety
StrategyKey ReactantsDescriptionReference
Direct GBB-3CR3-Aminopyrazole, Furan-2-carbaldehyde, IsocyanideA one-pot, three-component reaction that directly assembles the this compound core. nih.gov
Vilsmeier Formylation-CyclizationFuran-containing ketone, Hydrazine, Vilsmeier reagent (POCl₃/DMF)Formation of a hydrazone, followed by formylation and cyclization to yield a 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde intermediate. nih.gov
1,3-Dipolar CycloadditionHydrazonoyl halide, 4-(furan-2-yl)but-3-en-2-oneIn-situ generation of a nitrile imine which reacts with a furan-containing alkene to form a pyrazoline, followed by oxidation to the pyrazole. researchgate.net

Functionalization at the N1 position of the imidazo[1,2-b]pyrazole core is crucial for modulating the compound's physicochemical and biological properties. This can be achieved through two primary strategies: pre-functionalization of the pyrazole precursor or post-cyclization modification of the fused heterocyclic system.

The pre-functionalization approach involves synthesizing the pyrazole ring using a substituted hydrazine. For example, reacting a 1,3-dicarbonyl compound with methylhydrazine instead of hydrazine hydrate (B1144303) will yield an N-methylated pyrazole. conicet.gov.ar This N-substituted aminopyrazole can then be used in a subsequent GBB reaction to produce an imidazo[1,2-b]pyrazole with the desired substituent already installed at the N1 position. nih.gov This method provides excellent control over the N1 substituent.

Alternatively, post-cyclization derivatization involves the direct N-alkylation or N-arylation of the pre-formed 1H-imidazo[1,2-b]pyrazole ring. This is a common strategy for N-unsubstituted heterocycles. conicet.gov.ar The reaction typically involves treating the 1H-imidazo[1,2-b]pyrazole with a suitable base to deprotonate the N-H, followed by the addition of an electrophile, such as an alkyl halide (e.g., methyl iodide) or an aryl halide, to introduce the desired group at the N1 position. This method is advantageous when the desired N1-substituent is not compatible with the conditions required for the initial ring formation.

Modern Synthetic Techniques for Enhancing Efficiency and Selectivity

The evolution of synthetic organic chemistry has been marked by a continuous drive towards methodologies that are not only efficient in terms of yield and selectivity but also environmentally benign. The synthesis of the 1H-imidazo[1,2-b]pyrazole core, a key pharmacophore, has benefited significantly from such advancements. Techniques ranging from the use of novel catalytic systems to the application of alternative energy sources have been instrumental in refining the preparation of these compounds.

The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of an aminopyrazole, an aldehyde, and an isocyanide, is a powerful tool for the construction of the 1H-imidazo[1,2-b]pyrazole skeleton. The efficiency of this reaction is highly dependent on the choice of catalyst, with both Brønsted and Lewis acids being employed to promote the reaction.

Initial studies have shown that the GBB reaction for the synthesis of the imidazo[1,2-b]pyrazole core does not proceed in the absence of a catalyst. beilstein-journals.org However, the introduction of a catalytic amount of either a Lewis or a Brønsted acid significantly improves the reaction rate and yield. For the synthesis of a model 1H-imidazo[1,2-b]pyrazole, various catalysts have been screened to determine the optimal conditions.

Lewis acids such as Indium(III) triflate (In(OTf)₃) and Indium(III) chloride (InCl₃) have proven to be effective, affording the product in good yields. beilstein-journals.org Similarly, Trimethylsilyl chloride (TMSCl) also catalyzes the reaction efficiently. Among the Brønsted acids tested, perchloric acid (HClO₄) and p-toluenesulfonic acid (PTSA) gave satisfactory results. However, trifluoroacetic acid (TFA) was identified as the most effective Brønsted acid catalyst for this transformation, particularly when using a mixture of ethanol and water as the solvent. beilstein-journals.org The use of 20 mol% of TFA in an ethanol/water mixture at room temperature can lead to high yields of the desired 1H-imidazo[1,2-b]pyrazole in a short reaction time. beilstein-journals.org

To synthesize the target compound, this compound, furan-2-carbaldehyde would be utilized as the aldehyde component in this catalytic system. The reaction demonstrates high chemo- and regioselectivity, exclusively yielding the 1H-imidazo[1,2-b]pyrazole regioisomer. beilstein-journals.org

Table 1: Catalyst Screening for the Groebke–Blackburn–Bienaymé Synthesis of a Model 1H-Imidazo[1,2-b]pyrazole beilstein-journals.org

Entry Catalyst Catalyst Load (mol %) Solvent Reaction Time Yield (%)
1 None - EtOH > 72 h 0
2 In(OTf)₃ 20 EtOH 15 min 61
3 InCl₃ 20 EtOH 15 min 67
4 TMSCl 20 EtOH 15 min 62
5 PTSA 20 EtOH 15 min 65
6 HClO₄ 20 EtOH 15 min 59
7 TFA 20 EtOH 15 min 71

Data derived from a model reaction for the synthesis of the 1H-imidazo[1,2-b]pyrazole core.

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, aiming to reduce waste, minimize energy consumption, and utilize safer solvents. The synthesis of this compound can be designed to align with these principles in several ways.

A key green aspect of the GBB reaction is its nature as a one-pot, multi-component reaction. This approach significantly reduces the number of synthetic steps, purifications, and the amount of solvent and waste generated compared to traditional linear syntheses. The convergence and atom economy of MCRs are central to their environmental benefits.

The choice of solvent is another critical factor in green chemistry. Research has demonstrated that a mixture of ethanol and water is an effective solvent system for the TFA-catalyzed GBB reaction, leading to higher yields in some cases than using ethanol alone. beilstein-journals.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature, while ethanol is a bio-based and relatively benign solvent. The use of an ethanol/water mixture not only enhances the green profile of the synthesis but can also simplify product isolation, as the desired imidazopyrazole often precipitates from the reaction mixture and can be collected by simple filtration. beilstein-journals.org

Table 2: Effect of Solvent on the TFA-Catalyzed Groebke–Blackburn–Bienaymé Reaction beilstein-journals.org

Entry Solvent Reaction Time Yield (%)
1 EtOH 15 min 71
2 CH₃CN 15 min 68
3 THF > 24 h 0
4 Dioxane > 24 h 0
5 Toluene > 24 h 0
6 H₂O 60 min 45

Data derived from a model reaction for the synthesis of the 1H-imidazo[1,2-b]pyrazole core.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds.

In the context of preparing this compound, microwave heating can be effectively employed in the synthesis of the key 5-aminopyrazole intermediate. The cyclocondensation of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate to form 5-aminopyrazole-4-carbonitrile can be achieved with complete conversion in just 10 minutes under microwave irradiation at 80°C in ethanol. beilstein-journals.org This represents a significant rate enhancement compared to conventional heating methods.

This microwave-assisted step can be integrated into a sequential one-pot protocol. Following the rapid, microwave-promoted formation of the aminopyrazole, the aldehyde (furan-2-carbaldehyde) and isocyanide components, along with the catalyst, are added to the same reaction vessel to proceed with the GBB reaction at room temperature. beilstein-journals.org This combination of microwave-assisted and one-pot techniques provides a highly efficient, rapid, and resource-effective route to a diverse library of 1H-imidazo[1,2-b]pyrazole analogs, including the desired 6-(furan-2-yl) derivative. beilstein-journals.org

The use of microwave heating aligns with green chemistry principles by significantly reducing reaction times and, consequently, energy consumption. The efficiency of this method allows for the rapid generation of compound libraries for screening purposes.

Table 3: Microwave-Assisted Synthesis of the 5-Aminopyrazole-4-carbonitrile Intermediate beilstein-journals.org

Parameter Value
Reactants Ethoxymethylenemalononitrile, Hydrazine Hydrate
Solvent Ethanol
Temperature 80 °C
Power 150 W
Time 10 min

Computational Chemistry and Theoretical Investigations of 6 Furan 2 Yl 1h Imidazo 1,2 B Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netresearchgate.net For a molecule like this compound, DFT studies, typically employing functionals like B3LYP with a basis set such as 6-311++G**, can predict a range of important properties. nih.gov

These calculations begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, several key parameters are derived:

Electronic Properties: DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For the imidazo[1,2-b]pyrazole core, nitrogen atoms are expected to be regions of negative potential, while hydrogen atoms bonded to the rings would exhibit positive potential. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A smaller energy gap between the HOMO and LUMO orbitals generally indicates higher reactivity. nih.gov

While specific DFT data for this compound is not prominently available in published literature, the table below illustrates typical quantum chemical parameters calculated for related pyrazole (B372694) derivatives, providing a reference for the expected values. nih.gov

ParameterDescriptionIllustrative Value (eV) for a Pyrazole Derivative nih.gov
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.21
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.85
Energy Gap (ΔE)LUMO-HOMO Energy Difference4.36
Ionization Potential (I)-EHOMO6.21
Electron Affinity (A)-ELUMO1.85
Chemical Hardness (η)(I - A) / 22.18
Electronegativity (χ)(I + A) / 24.03
Electrophilicity Index (ω)χ² / (2η)3.72

Frontier Molecular Orbital (FMO) Analysis of this compound Derivatives

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. rsc.org The distribution and energy of these orbitals are key to predicting how a molecule will interact with others. For derivatives of this compound, FMO analysis can reveal how different substituents on the furan (B31954) or imidazopyrazole rings affect the molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Its energy is related to the ionization potential. In pyrazole-based systems, the HOMO is often distributed across the π-conjugated ring system. jcsp.org.pk

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor, and its energy is related to the electron affinity. The location of the LUMO indicates sites susceptible to nucleophilic attack. jcsp.org.pk

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

By introducing electron-donating or electron-withdrawing groups to the parent structure, chemists can tune the HOMO-LUMO gap. For example, adding an electron-donating group would likely raise the HOMO energy, potentially making the molecule a better electron donor and decreasing the energy gap. Conversely, an electron-withdrawing group would lower the LUMO energy, making the molecule a better electron acceptor. This information is vital for designing derivatives with specific electronic properties for applications in materials science or medicinal chemistry.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjpls.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction.

Identification of Potential Biological Targets for this compound Analogs

The fused imidazo[1,2-b]pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govnih.gov Analogs containing pyrazole, furan, and related heterocyclic systems have been investigated against a wide range of protein targets, suggesting potential avenues of research for this compound. ekb.egglobalresearchonline.netnih.gov

Potential biological targets for analogs of this compound, based on studies of similar heterocyclic structures, include:

Protein Kinases: Many pyrazole derivatives are known to be kinase inhibitors. Targets could include Receptor Tyrosine Kinases (e.g., VEGFR-2) and Serine/Threonine Kinases (e.g., Aurora A, CDK2), which are often implicated in cancer. nih.govfrontiersin.org

Carbonic Anhydrases: Certain pyrazole-sulfonamides have shown potent inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological processes. nih.gov

Enzymes in Ergosterol (B1671047) Biosynthesis: Pyrazole-furan hybrids have been identified as potential inhibitors of 14-α demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi, indicating potential antifungal applications. wjpls.org

Antitubercular Targets: The imidazo[1,2-b]pyrazole core itself has been identified in compounds with activity against Mycobacterium tuberculosis. nih.gov

Elucidation of Binding Modes and Interaction Profiles

Once a potential target is identified, molecular docking can elucidate the specific binding mode of a ligand within the protein's active site. The simulation calculates a docking score, which estimates the binding affinity, and reveals the non-covalent interactions that stabilize the ligand-receptor complex. nih.gov

Key interactions typically analyzed include:

Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors (like N-H groups on the pyrazole) and acceptors (like carbonyl oxygens in the protein backbone).

Hydrophobic Interactions: The aromatic furan and imidazopyrazole rings can form favorable hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, phenylalanine) in the binding pocket. frontiersin.org

π-π Stacking: The planar aromatic rings of the ligand can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

The following table illustrates the types of interactions and binding energies observed in docking studies of pyrazole derivatives with various protein targets.

Protein Target (PDB ID)Ligand ClassObserved InteractionsIllustrative Binding Energy (kJ/mol) nih.gov
VEGFR-2 (2QU5)Thiadiazole-Pyrazole DerivativeHydrogen bonds with active site residues.-10.09
Aurora A (2W1G)Thiadiazole-Pyrazole DerivativeInteractions within the kinase binding pocket.-8.57
CDK2 (2VTO)Thiadiazole-Pyrazole DerivativeHydrogen bonds and hydrophobic interactions.-10.35
Carbonic Anhydrase IIPyrazole-CarboxamideCoordination with active site Zinc ion; H-bonds with Thr199/200. nih.govN/A

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. SAR describes how modifications to a molecule's structure qualitatively affect its biological activity, while QSAR builds mathematical models to correlate chemical structure with activity quantitatively. ej-chem.org

For a series of this compound analogs, SAR studies would involve synthesizing derivatives with different substituents at various positions on the furan and imidazopyrazole rings and evaluating their biological activity. For instance, researchers might explore how replacing the furan with thiophene (B33073) or adding substituents to the furan ring impacts binding affinity for a specific target. nih.gov

QSAR modeling takes this a step further by using computational descriptors to build a predictive model. ej-chem.orgresearchgate.net These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). A typical QSAR study involves:

Generating a dataset of analogous compounds with known biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the activity. nih.gov

Validating the model to ensure its predictive power.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources. nih.gov

Predictive Modeling for Biological Activity of this compound Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. ej-chem.org This approach aims to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity.

For a series of hypothetical derivatives of this compound, a QSAR study would begin with the design and synthesis of analogues. These derivatives might involve substitutions on the furan ring, the imidazopyrazole core, or both. The biological activity of each compound, for instance, its half-maximal inhibitory concentration (IC50) against a specific enzyme or cell line, would be determined experimentally.

Computational software is then used to calculate a wide range of molecular descriptors for each derivative. A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is employed to generate an equation that links a selection of these descriptors to the observed activity. A robust QSAR model not only explains the structure-activity relationship but also possesses predictive power for new, untested compounds. rsc.org

Table 1: Example of a Predictive QSAR Model for Hypothetical this compound Derivatives against a Kinase Target

Compound IDSubstituent (R)Observed IC50 (µM)Predicted IC50 (µM)Residual
FIP-01 H15.214.80.4
FIP-02 5-CH₃ (Furan)10.511.1-0.6
FIP-03 5-Cl (Furan)5.86.2-0.4
FIP-04 5-NO₂ (Furan)2.32.10.2
FIP-05 3-Br (Imidazo)8.99.3-0.4
FIP-06 3-CN (Imidazo)4.14.5-0.4

This table is illustrative and presents hypothetical data to demonstrate the output of a predictive QSAR model.

Descriptor Analysis and Correlation with Observed Biological Effects

The foundation of any QSAR model is the analysis of molecular descriptors. These numerical values represent different aspects of a molecule's physicochemical properties and are calculated from its two-dimensional or three-dimensional structure. For heterocyclic compounds like pyrazole derivatives, several classes of descriptors are commonly investigated to understand their biological effects. rsc.orgdergipark.org.tr

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, Density Functional Theory (DFT) calculations are often used to determine these properties, which can be crucial for receptor-ligand interactions. nih.govnih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and molar refractivity (MR). Steric properties often dictate how well a molecule can fit into the binding site of a biological target. dergipark.org.tr

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The most common descriptor is the partition coefficient (logP), which influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

In a typical study, a correlation matrix would be generated to identify which descriptors have the most significant impact on biological activity. For example, an analysis might reveal that for a series of this compound derivatives, increased activity is positively correlated with a higher dipole moment and negatively correlated with logP, suggesting that more polar compounds are more effective.

Table 2: Representative Molecular Descriptors and their Hypothetical Correlation with Biological Activity

Compound IDLogPMolar Refractivity (MR)Dipole Moment (Debye)LUMO Energy (eV)Observed Activity (pIC50)
FIP-01 2.1555.43.1-1.254.82
FIP-02 2.4559.93.3-1.284.98
FIP-03 2.7060.34.5-1.555.24
FIP-04 2.0561.26.8-1.985.64
FIP-05 2.8563.33.9-1.455.05
FIP-06 1.9858.15.9-1.815.39

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic behavior of molecules over time, offering a view of conformational flexibility and interaction stability that is inaccessible through static modeling. eurasianjournals.comnih.gov An MD simulation of this compound, either in solution or bound to a protein target, can reveal critical information about its behavior in a biological environment.

The simulation begins by placing the molecule in a virtual box, typically filled with water molecules to mimic physiological conditions. A force field (a set of parameters describing the potential energy of the atoms) is applied, and Newton's equations of motion are solved iteratively to track the position and velocity of every atom over a set period, often ranging from nanoseconds to microseconds. nih.govscienceopen.com

Key analyses performed on the resulting trajectory include:

Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) the molecule can adopt. For this compound, this would involve analyzing the rotational freedom between the furan and imidazopyrazole rings to identify the most stable, low-energy conformations.

Stability Assessment: When simulating a ligand-protein complex, the stability of the interaction can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD plot suggests a persistent binding mode. researchgate.net

Flexibility Analysis: The Root Mean Square Fluctuation (RMSF) of individual residues or atoms can be calculated to identify flexible and rigid regions of the molecule or its protein target upon binding. researchgate.net

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand to its receptor, providing a theoretical measure of binding affinity. researchgate.net

Table 3: Illustrative Summary of Molecular Dynamics Simulation Results for FIP-04 in a Kinase Binding Site (100 ns Simulation)

MetricValueInterpretation
Average Protein RMSD 1.8 ÅThe protein backbone remained stable throughout the simulation.
Average Ligand RMSD 1.1 ÅThe ligand maintained a stable binding pose within the active site.
Key Residue RMSF Lys72: 0.9 Å, Asp184: 1.2 ÅKey interacting residues show low fluctuation, indicating stable contacts.
MM/GBSA Binding Energy -55.8 kcal/molStrong predicted binding affinity between the ligand and the protein.

This table presents hypothetical data representative of a typical MD simulation analysis.

Structure Activity Relationship Sar Profiling of 6 Furan 2 Yl 1h Imidazo 1,2 B Pyrazole Scaffolds

Impact of Furan (B31954) Ring Substitutions on Biological Activity

The furan-2-yl group at the C6 position is a critical component of the scaffold's interaction with biological targets. Furan, as an electron-rich aromatic ring, can engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atom as an acceptor) and π-stacking. The impact of substituting this ring has been explored to modulate activity.

Research on related heterocyclic systems suggests that the electronic properties and steric profile of the furan ring are pivotal. For instance, in a study on imidazo[1,2-a]pyrazine (B1224502) derivatives, a furan-substituted compound was found to be inactive, whereas analogous compounds with different aromatic systems showed moderate activity. researchgate.net This highlights that the furan moiety itself is a key determinant of biological response.

While specific data on systematic substitutions of the furan ring within the 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole scaffold is limited, general principles from medicinal chemistry can be applied. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy) at positions 3', 4', or 5' of the furan ring would alter the electron density and dipole moment of the molecule, potentially affecting its binding affinity. Steric bulk introduced by larger substituents could also either enhance binding by occupying a specific hydrophobic pocket or diminish activity through steric hindrance. The furan ring is a common structural unit in a wide array of bioactive molecules, underscoring its importance in molecular recognition. nih.govthieme.de

Influence of Imidazo[1,2-b]pyrazole Core Modifications

Further rigidification of the scaffold, such as the creation of the 1,4-dihydroindeno[1,2-c]pyrazole system, has been shown to be a highly effective strategy in identifying potent BRAF inhibitors. nih.gov This indicates that constraining the conformation of the molecule can lock it into a bioactive shape, enhancing its affinity for the target protein. The inactivity of related tricyclic triazole and pyridazinone analogues suggests that the specific geometry and electronic nature of the fused pyrazole (B372694) system are crucial for activity. nih.gov

Role of Substituents at Key Positions (e.g., N1, C2, C3, C6, C7)

The decoration of the imidazo[1,2-b]pyrazole core with various substituents at positions N1, C2, C3, C6, and C7 is a primary strategy for modulating biological activity.

C6 Position: The C6 position is pivotal, and the presence of an aryl or heteroaryl group is a common feature in active compounds. The 6-(furan-2-yl) group itself is a key pharmacophoric element, but its replacement with other aromatic systems like phenyl or substituted phenyl rings has been explored in broader imidazo[1,2-b]pyrazole libraries, leading to compounds with potent anticancer activity.

C7 Position: The C7 position has been identified as a key site for introducing diversity and enhancing potency. Structure-activity relationship analyses have revealed that C7-aminomethylated compounds, particularly those incorporating a six-membered ring like N-methylpiperazine or morpholine, exhibit high anticancer potency. researchgate.net

C2 and C3 Positions: Substitutions at the C2 and C3 positions also significantly influence activity. Often, these positions are substituted with aryl or heteroaryl groups. However, studies on tetrasubstituted C-2/C-3/C-6/C-7 imidazo[1,2-b]pyrazoles have shown that the addition of a fourth substituent does not consistently lead to an enhancement in anticancer activity. researchgate.net This suggests a potential steric limit or an optimal substitution pattern for activity. For instance, in one study, several trisubstituted and tetrasubstituted imidazo[1,2-b]pyrazoles were evaluated for anticancer activity, with four compounds displaying IC50 values below 10 µM across multiple cancer cell lines. researchgate.net

The table below summarizes the anticancer activity of selected substituted imidazo[1,2-b]pyrazole derivatives from a study by Grosse et al., illustrating the impact of substitutions.

CompoundSubstituentsMean IC50 (µM) across 6 cell lines
18aC2=Ph, C3=H, C6=Ph, C7=CH2-Morpholine≤ 10
18bC2=Ph, C3=H, C6=Ph, C7=CH2-(N-Me-Piperazine)≤ 10
19C2=Ph, C3=Ph, C6=Ph, C7=H≤ 10
20C2=Ph, C3=Ph, C6=Ph, C7=Me≤ 10

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Within this framework, both the furan ring and the imidazo[1,2-b]pyrazole core can be considered for bioisosteric replacement.

Furan Ring Replacement: The furan ring is a classical bioisostere for other aromatic systems like thiophene (B33073), pyridine (B92270), and benzene. researchgate.netcambridgemedchemconsulting.com Replacing the furan with these rings can modulate the compound's electronic profile, lipophilicity, and metabolic stability. For example, thiophene can offer different hydrogen bonding capabilities and metabolic pathways compared to furan. A phenyl ring would increase lipophilicity, while a pyridine ring would introduce a basic nitrogen atom, potentially improving solubility and allowing for salt formation.

Imidazo[1,2-b]pyrazole Core Replacement: The entire 1H-imidazo[1,2-b]pyrazole scaffold has been identified as a potential non-classical isostere of the indole (B1671886) ring. rsc.org In a comparative study, the replacement of an indole ring in the drug pruvanserin (B1233070) with the imidazo[1,2-b]pyrazole scaffold resulted in a significant improvement in aqueous solubility. rsc.org This demonstrates that the imidazo[1,2-b]pyrazole core can be used to replace other less favorable heterocyclic systems to enhance drug-like properties. This approach, often termed scaffold hopping, is a key strategy for discovering novel chemical entities with improved therapeutic profiles. nih.gov

Pharmacophore Elucidation and Ligand-Based Drug Design

Pharmacophore modeling is essential for understanding the key chemical features required for biological activity and for designing new, potent ligands. For the this compound scaffold, a general pharmacophore model can be hypothesized based on its structure and known SAR.

Key pharmacophoric features likely include:

Aromatic/Hydrophobic Regions: The furan ring and any aryl substituents at positions C2, C3, or C7 serve as hydrophobic and aromatic features that can engage in van der Waals and π-π stacking interactions with the target protein.

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazo[1,2-b]pyrazole core and the oxygen atom of the furan ring are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H group at the N1 position of the pyrazole ring is a crucial hydrogen bond donor.

Molecular docking studies on related aryl-substituted pyrazole inhibitors targeting enzymes like cytochrome P450 have shown that the heterocyclic core can interact with the heme active site, often via interstitial water molecules, while the aryl substituents occupy adjacent hydrophobic pockets. nih.gov These computational models help to visualize the binding mode and rationalize the observed SAR. For instance, they can explain why larger substituents at a certain position might lead to a loss of activity due to steric clashes. nih.gov Ligand-based drug design, utilizing the known SAR of this scaffold, can guide the synthesis of new derivatives with an optimized arrangement of these pharmacophoric features to improve binding affinity and selectivity.

Future Perspectives and Research Trajectories

Design and Synthesis of Novel 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole Derivatives with Enhanced Potency

The exploration of novel derivatives of this compound would be a logical first step to unlocking its therapeutic potential. Structure-activity relationship (SAR) studies would be crucial in guiding the synthesis of analogues with improved potency and selectivity for a specific biological target. Key modifications could include:

Substitution on the Furan (B31954) Ring: Introducing various substituents (e.g., alkyl, halogen, nitro, amino groups) at different positions of the furan ring could modulate the electronic properties and steric bulk of the molecule, potentially enhancing its interaction with target proteins.

Modification of the Imidazo[1,2-b]pyrazole Core: Functionalization at other available positions on the imidazo[1,2-b]pyrazole nucleus could be explored to optimize physicochemical properties such as solubility and metabolic stability.

Introduction of Linkers: Incorporating flexible or rigid linkers to attach other pharmacophores could lead to compounds with dual activity or improved target engagement.

A hypothetical synthetic strategy for such derivatives could involve the initial construction of the core this compound scaffold, followed by a series of functional group transformations to generate a library of diverse compounds for biological screening.

Development of Multi-Targeting Agents Based on the Imidazo[1,2-b]pyrazole System

The inherent versatility of the imidazo[1,2-b]pyrazole scaffold makes it an attractive platform for the development of multi-targeting agents. nih.govresearchgate.net Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Designing single molecules that can modulate several targets simultaneously offers a promising therapeutic strategy.

Future research could focus on designing hybrid molecules that combine the this compound core with other known pharmacophores that have activity against different but related targets. For instance, if the parent compound shows kinase inhibitory activity, it could be conjugated with a moiety known to inhibit a complementary signaling pathway, potentially leading to synergistic effects and overcoming drug resistance.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery

Modern drug discovery heavily relies on the synergy between computational and experimental methods. mdpi.com For a novel scaffold like this compound, this integrated approach would be indispensable.

Computational Modeling: Techniques such as molecular docking and virtual screening could be employed to predict the potential biological targets of this compound and its derivatives. mdpi.com Quantitative structure-activity relationship (QSAR) studies could help in understanding the relationship between the chemical structure and biological activity, thereby guiding the design of more potent analogues.

Experimental Validation: High-throughput screening (HTS) of a library of synthesized derivatives against various biological targets would be essential to identify initial hits. Subsequent in vitro and in vivo studies would then be necessary to validate the computational predictions and to evaluate the pharmacological profile of the most promising candidates.

This iterative cycle of computational design, chemical synthesis, and biological testing would accelerate the process of identifying lead compounds for further development.

Exploration of New Therapeutic Applications for Imidazo[1,2-b]pyrazole Analogs

Given the broad spectrum of biological activities reported for the parent imidazo[1,2-b]pyrazole and pyrazole (B372694) scaffolds, analogs of this compound could be explored for a variety of therapeutic applications. nih.govfrontiersin.org Potential areas of investigation include:

Oncology: Many pyrazole and imidazo[1,2-b]pyrazole derivatives have demonstrated anticancer properties. uwc.ac.zamdpi.com Novel analogs could be screened against a panel of cancer cell lines to identify potential antiproliferative agents.

Infectious Diseases: The imidazo[1,2-b]pyrazole core has been investigated for its antitubercular activity. nih.gov New derivatives could be tested against a range of pathogens, including bacteria, fungi, and viruses.

Inflammatory Diseases: Certain pyrazole derivatives are known for their anti-inflammatory effects. nih.gov The potential of this compound analogs as modulators of inflammatory pathways could be a fruitful area of research.

Neurodegenerative Diseases: The furan-pyrazole scaffold has been explored for its potential to inhibit protein aggregation associated with neurodegenerative disorders. This suggests a possible avenue for investigating this compound derivatives in this context.

Challenges and Opportunities in the Development of Imidazo[1,2-b]pyrazole-Based Research Compounds

The development of any new chemical entity for therapeutic use is fraught with challenges, and compounds based on the this compound scaffold would be no exception.

Challenges:

Synthesis: Devising efficient and scalable synthetic routes for novel and complex derivatives can be a significant hurdle.

Pharmacokinetics: Achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties is a major challenge in drug development.

Toxicity: Ensuring the safety and minimizing off-target effects of new compounds is paramount.

Target Identification: For a novel compound, identifying its precise biological target(s) and mechanism of action can be a complex and time-consuming process.

Opportunities:

Novelty: The unexplored chemical space of this compound derivatives presents an opportunity to discover compounds with novel mechanisms of action and to address unmet medical needs.

Versatility: The chemical tractability of the imidazo[1,2-b]pyrazole scaffold allows for extensive structural modifications, providing a rich platform for generating diverse chemical libraries. nih.gov

Privileged Scaffold: The imidazo[1,2-b]pyrazole core is considered a "privileged structure" in medicinal chemistry, suggesting a higher probability of identifying biologically active compounds. nih.gov

Q & A

Q. What synthetic strategies are effective for functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold?

A multi-step approach involving selective bromination, Br/Mg-exchange, and sequential metalations (Mg, Zn) followed by electrophilic trapping is recommended. For example, SEM-protected 1H-imidazo[1,2-b]pyrazoles can undergo bromination at the 7-position using N-bromosuccinimide (NBS), enabling subsequent magnesiation and functionalization with electrophiles like allyl bromide or acyl chlorides . Copper or palladium catalysts (e.g., Pd(OAc)₂, PEPPSI-iPr) are critical for cross-coupling reactions .

Q. How can the optical properties of derivatives like 6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole be characterized?

UV/Vis and photoluminescence (PL) spectroscopy are essential. For example, push-pull dyes derived from the scaffold exhibit distinct absorption bands (e.g., 430 nm for compound 14e ) and emission shifts due to intramolecular charge transfer (ICT). Solvent polarity and substituent electron-donating/withdrawing effects should be systematically tested to correlate structure-optical relationships .

Q. What are the key challenges in synthesizing tetra-substituted derivatives of this scaffold?

Pyrazole ring fragmentation during metalation at the 6-position is a major hurdle. Using TMP₂Zn·MgCl₂·2LiCl as a base at 0°C minimizes fragmentation and enables sequential functionalization. SEM-group protection of nitrogen atoms is also critical to stabilize intermediates .

Advanced Research Questions

Q. How can regioselective C-3 direct arylation be achieved for 1H-imidazo[1,2-b]pyrazoles?

Palladium-catalyzed direct arylation using electron-rich or -poor aryl halides with SPhos or PEPPSI-iPr catalysts achieves regioselectivity. For example, coupling with 4-iodotoluene at 60°C yields C-3 arylated products in >80% yield. Optimize solvent (THF/toluene) and temperature to suppress competing side reactions .

Q. What explains contradictory optical data in derivatives with benzoyl vs. ester substituents?

Benzoyl groups (e.g., in 14e ) induce stronger ICT due to their electron-withdrawing nature, causing red-shifted absorption (430 nm vs. 380 nm for esters) and enhanced PL intensity. In contrast, ester groups act as weaker acceptors, leading to smaller Stokes shifts. Computational DFT analysis of frontier molecular orbitals can validate these trends .

Q. How does substituting indole with 1H-imidazo[1,2-b]pyrazole impact drug-like properties?

Compared to indole-based drugs (e.g., pruvanserin), the imidazo-pyrazole isostere reduces logD by 0.5–1.0 units, improving aqueous solubility (e.g., >2 mg/mL vs. <0.5 mg/mL for pruvanserin). Deprotonation of the NH group at physiological pH (pKa ~7.3) enhances membrane permeability, as shown in matched-pair physicochemical assays .

Methodological Considerations

Q. How to resolve fragmentation during 6-position metalation?

Use low temperatures (0°C) and sterically hindered bases like TMP₂Zn·MgCl₂·2LiCl to suppress pyrazole ring cleavage. Pre-functionalization at the 7-position (e.g., bromination) stabilizes the scaffold during subsequent reactions .

Q. What analytical techniques validate synthetic intermediates?

Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, crystallographic data for 7a (CCDC 2097280) confirms regiochemistry, while 2D NMR (NOESY) resolves tautomeric ambiguities in imidazo-pyrazoles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.